molecular formula C15H20Cl2N3O- B009601 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadi azole chloride CAS No. 102504-34-7

2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadi azole chloride

Cat. No. B009601
M. Wt: 329.2 g/mol
InChI Key: ZFQVYAJFXIBCIF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CL-218,872 and is a selective antagonist of the kappa opioid receptor.

Scientific Research Applications

2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of pain management. As a selective antagonist of the kappa opioid receptor, CL-218,872 has been shown to have analgesic effects in animal models of pain.
In addition to its potential applications in pain management, CL-218,872 has also been studied for its potential use in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in animals that have been trained to self-administer drugs such as cocaine and heroin.

Mechanism Of Action

The mechanism of action of 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride is related to its selective antagonism of the kappa opioid receptor. This receptor is involved in the regulation of pain perception, mood, and addiction. By blocking the activity of this receptor, CL-218,872 can modulate these processes and produce analgesic and anti-addictive effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride are complex and depend on the specific context in which the compound is used. In general, this compound has been shown to produce analgesic effects in animal models of pain and reduce drug-seeking behavior in animals that have been trained to self-administer drugs such as cocaine and heroin.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride is its selectivity for the kappa opioid receptor. This selectivity allows researchers to study the specific effects of blocking this receptor without interfering with other opioid receptors. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride. One area of interest is the development of more potent and selective kappa opioid receptor antagonists. Another potential direction is the investigation of the effects of CL-218,872 on other physiological processes, such as inflammation and immune function. Finally, there is also potential for the development of novel therapeutics based on the structure of this compound.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride can be achieved through a multi-step process. The first step involves the reaction of 1,2-diaminopropane with 4-chlorobenzaldehyde to form the intermediate compound, 2-(4-chlorophenyl)-5-(3-aminopropyl)-1,3,4-oxadiazole. This intermediate compound is then reacted with 1-chloro-3-(pyrrolidin-1-yl)propane to form the final product, 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride.

properties

CAS RN

102504-34-7

Product Name

2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadi azole chloride

Molecular Formula

C15H20Cl2N3O-

Molecular Weight

329.2 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole;chloride

InChI

InChI=1S/C15H20ClN3O.ClH/c16-13-7-5-12(6-8-13)15-18-17-14(20-15)4-3-11-19-9-1-2-10-19;/h5-8,15,18H,1-4,9-11H2;1H/p-1

InChI Key

ZFQVYAJFXIBCIF-UHFFFAOYSA-M

SMILES

C1CCN(C1)CCCC2=NNC(O2)C3=CC=C(C=C3)Cl.[Cl-]

Canonical SMILES

C1CCN(C1)CCCC2=NNC(O2)C3=CC=C(C=C3)Cl.[Cl-]

synonyms

2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadi azole chloride

Origin of Product

United States

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